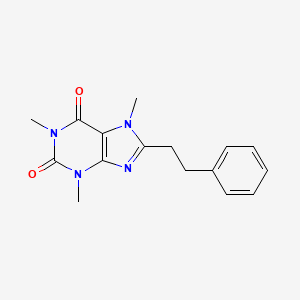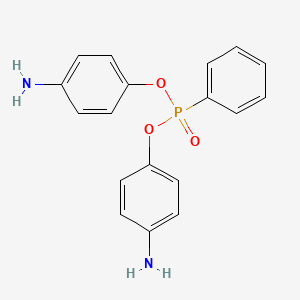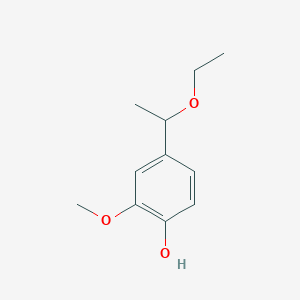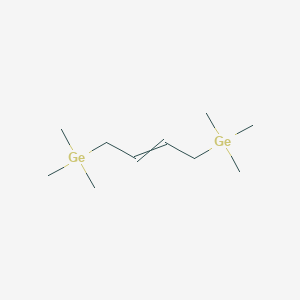
(But-2-ene-1,4-diyl)bis(trimethylgermane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-2-ene-1,4-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of two trimethylgermane groups attached to a but-2-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-ene-1,4-diyl)bis(trimethylgermane) typically involves the reaction of but-2-ene-1,4-diyl with trimethylgermane under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where but-2-ene-1,4-diyl is reacted with trimethylgermane in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (But-2-ene-1,4-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(But-2-ene-1,4-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium species, and substituted derivatives of (But-2-ene-1,4-diyl)bis(trimethylgermane).
Wissenschaftliche Forschungsanwendungen
(But-2-ene-1,4-diyl)bis(trimethylgermane) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a component in medical devices.
Wirkmechanismus
The mechanism of action of (But-2-ene-1,4-diyl)bis(trimethylgermane) involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): A compound with a similar but-2-ene backbone but different functional groups.
But-2-ene: A simpler alkene with a but-2-ene structure but without the germanium groups.
Uniqueness
(But-2-ene-1,4-diyl)bis(trimethylgermane) is unique due to the presence of trimethylgermane groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2083-19-4 |
|---|---|
Molekularformel |
C10H24Ge2 |
Molekulargewicht |
289.6 g/mol |
IUPAC-Name |
trimethyl(4-trimethylgermylbut-2-enyl)germane |
InChI |
InChI=1S/C10H24Ge2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
QSFNQMBEFDXGSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)CC=CC[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
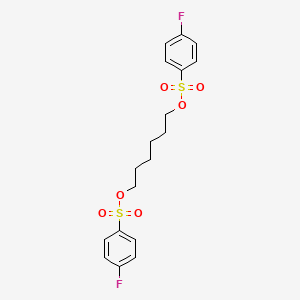
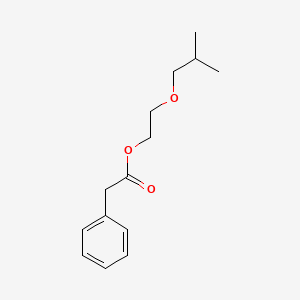


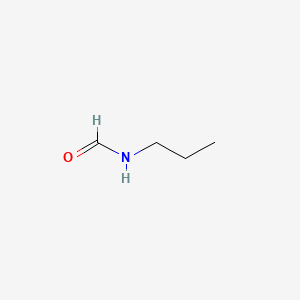
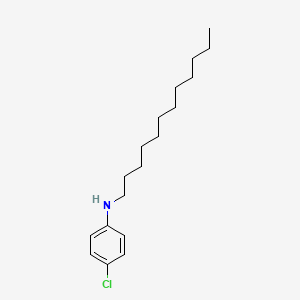

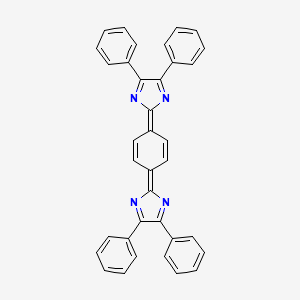
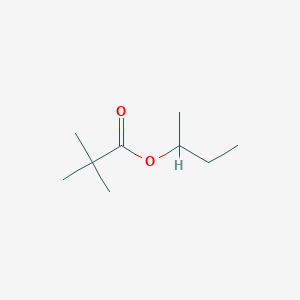
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
